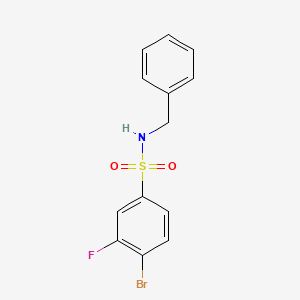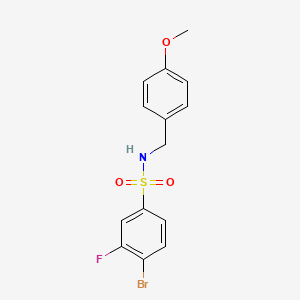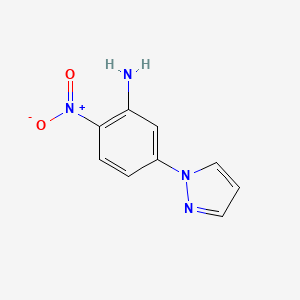
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C10H11BrFNO2S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable benzenesulfonamide derivative.
Bromination: Introduction of the bromine atom is achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclopropylation: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Methylation: The final step involves methylation of the amine group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or other substituents.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide or other functional groups.
科学研究应用
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is utilized in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism by which 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their normal function. The presence of the bromine, fluorine, and cyclopropyl groups can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-Bromo-N-cyclopropyl-3-chloro-N-methylbenzenesulfonamide: Contains a chlorine atom instead of fluorine.
4-Bromo-N-cyclopropyl-3-fluoro-N-ethylbenzenesulfonamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is unique due to the combination of bromine, fluorine, and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological targets are required.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(11)10(12)6-8/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEMWCZOIIJHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-5-amino-2-[(2-azaniumylacetyl)amino]-5-oxopentanoate](/img/structure/B8015174.png)
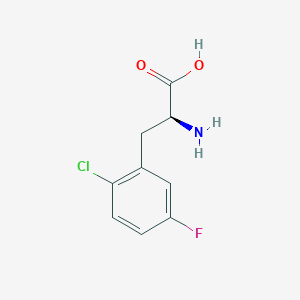
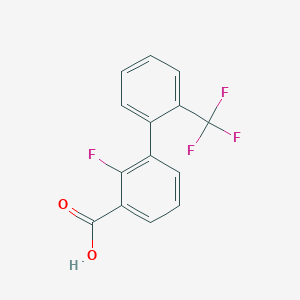



![3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)
![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)
![1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine](/img/structure/B8015239.png)
